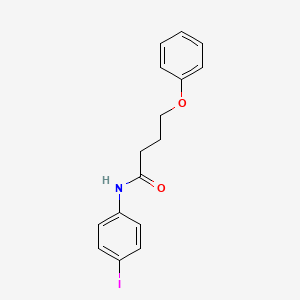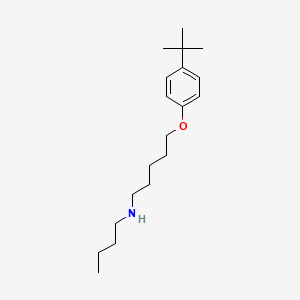
4-acetyl-1-butyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-1-butyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ABPP or activity-based protein profiling.
Wirkmechanismus
ABPP works by irreversibly binding to the active site of enzymes, allowing for the identification and characterization of active enzymes in complex biological systems. This compound has been shown to be highly selective for active enzymes, making it a valuable tool for studying enzyme activity in vivo.
Biochemical and Physiological Effects:
ABPP has been shown to have a wide range of biochemical and physiological effects, depending on the specific enzymes that it targets. This compound has been shown to inhibit the activity of various enzymes involved in cancer progression, as well as enzymes involved in infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ABPP is its ability to selectively label and identify active enzymes in complex biological systems. This compound has also been shown to be highly specific for active enzymes, making it a valuable tool for studying enzyme activity in vivo. However, one limitation of ABPP is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of ABPP in scientific research. One potential area of application is in the development of new drugs for the treatment of various diseases. ABPP has also been used to identify new targets for drug development, which could lead to the development of more effective treatments for various diseases. Additionally, ABPP could be used to study the role of enzymes in various biological processes, which could lead to a better understanding of disease mechanisms.
Synthesemethoden
The synthesis of ABPP involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by the addition of butylamine and acetic anhydride. The resulting product is ABPP, which is a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
ABPP has been extensively used in scientific research due to its ability to selectively label and identify active enzymes in complex biological systems. This compound has been used to study various diseases, including cancer, Alzheimer's disease, and infectious diseases.
Eigenschaften
IUPAC Name |
3-acetyl-1-butyl-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-3-4-9-17-14(13(10(2)19)15(20)16(17)21)11-5-7-12(8-6-11)18(22)23/h5-8,14,20H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQWQWZVMCKHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-fluorophenyl)-N-[3-(3-pyridinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5150898.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B5150909.png)
![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5150916.png)


![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5150957.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5150965.png)
![4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5150985.png)
![isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5150990.png)

![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5151007.png)
![ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B5151015.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)
